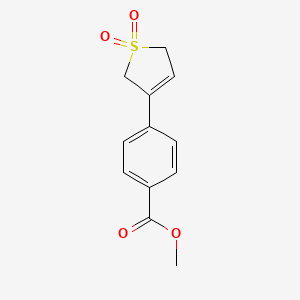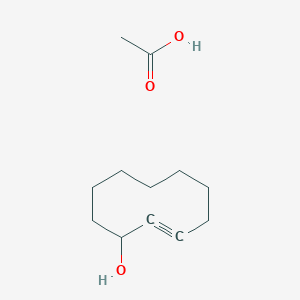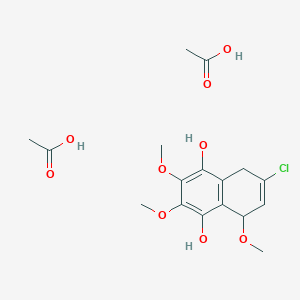
Acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol is a complex organic compound that features a combination of acetic acid and a substituted naphthalene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol typically involves multiple steps, including the introduction of chloro and methoxy groups onto a naphthalene core. Common synthetic routes may involve:
Halogenation: Introduction of the chloro group through halogenation reactions.
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Acetylation: Addition of the acetic acid moiety through acetylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-chloro-2,3,5-trimethoxy-1,4-naphthoquinone: Similar structure but lacks the acetic acid moiety.
2,3,5-trimethoxy-1,4-naphthoquinone: Similar structure but lacks both the chloro and acetic acid groups.
Uniqueness
Acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol is unique due to the presence of both chloro and methoxy groups on the naphthalene core, as well as the acetic acid moiety
Eigenschaften
CAS-Nummer |
110104-16-0 |
|---|---|
Molekularformel |
C17H23ClO9 |
Molekulargewicht |
406.8 g/mol |
IUPAC-Name |
acetic acid;7-chloro-2,3,5-trimethoxy-5,8-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C13H15ClO5.2C2H4O2/c1-17-8-5-6(14)4-7-9(8)11(16)13(19-3)12(18-2)10(7)15;2*1-2(3)4/h5,8,15-16H,4H2,1-3H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
NLPXSBZYAPLYMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.COC1C=C(CC2=C1C(=C(C(=C2O)OC)OC)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


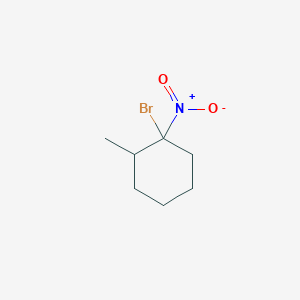
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol](/img/structure/B14327567.png)

![2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]-](/img/structure/B14327583.png)
![2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline](/img/structure/B14327589.png)
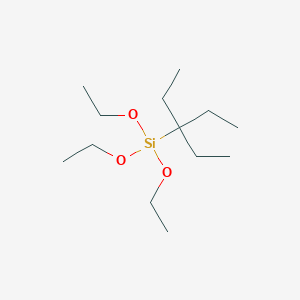
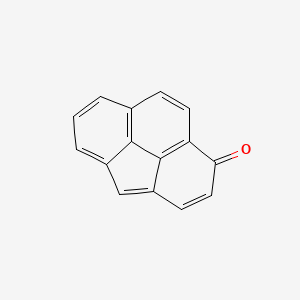
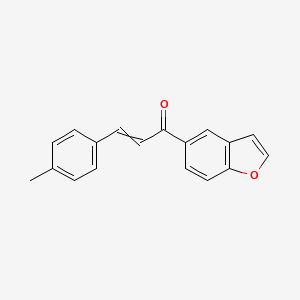
![12-[(Oxan-2-yl)oxy]dodecanal](/img/structure/B14327601.png)
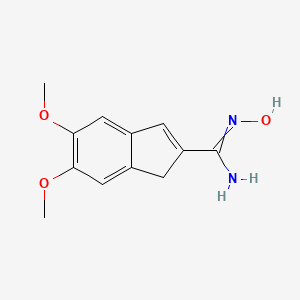
![2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14327611.png)
![4-Ethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14327618.png)
